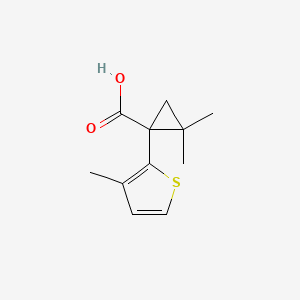
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
Descripción general
Descripción
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid (CAS Number: 915924-20-8) is a compound of significant interest in pharmacological and agricultural research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14O2S
- Molecular Weight : 210.29 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is a critical enzyme in fatty acid biosynthesis, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia.
- Inhibition of ACC : The compound acts by inhibiting the ACC enzyme, which is pivotal in regulating fatty acid synthesis. This inhibition can lead to reduced lipid accumulation in cells.
- Impact on Metabolic Pathways : By modulating ACC activity, this compound influences various metabolic pathways associated with lipid metabolism and energy expenditure.
In Vitro Studies
A study demonstrated that this compound significantly reduced fatty acid synthesis in HepG2 cells (a human liver cancer cell line). The effective concentration that inhibited fatty acid synthesis was found to be less than 0.3 mg/kg when tested in vitro .
In Vivo Studies
In animal models, particularly rats subjected to high-fat diets, administration of the compound resulted in:
- Weight Reduction : A marked decrease in body weight gain compared to control groups.
- Lipid Profile Improvement : Significant reductions in hepatic cholesterol and triglyceride levels were observed .
Case Studies
Applications
The findings suggest potential therapeutic applications of this compound in:
- Metabolic Disorders : As a treatment for obesity and related dyslipidemias.
- Cancer Therapy : Due to its cytotoxic effects on certain cancer cell lines.
Propiedades
IUPAC Name |
2,2-dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-7-4-5-14-8(7)11(9(12)13)6-10(11,2)3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENFHWSVWYQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2(CC2(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672396 | |
| Record name | 2,2-Dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-20-8 | |
| Record name | 2,2-Dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















